pyridine-2-sulfonic acid

Organic synthesis Nucleophilic substitution Sulfonate ester reactivity

Researchers requiring a sulfonate building block with defined coordination chemistry face limited positional isomer options. Pyridine-2-sulfonic acid (CAS 15103-48-7) resolves this by providing a 2-position sulfonic acid group that enables bidentate chelation via the pyridine nitrogen and an adjacent sulfonate oxygen, forming a five-membered chelate ring-a binding mode sterically impossible for 3- and 4-isomers. - 2-Pyridyl sulfonate esters exhibit superior reactivity in nucleophilic substitution (SNAr) compared to 3-pyridyl analogs, enabling milder reaction conditions (0 °C to room temperature). - Validated for Cd²⁺/Pb²⁺ detection at sub-ppb levels when used as a monolayer modifier on glassy carbon electrodes. - Commercially available at ≥98.0% (HPLC) purity; stored under inert gas to maintain integrity.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
CAS No. 15103-48-7
Cat. No. B081542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridine-2-sulfonic acid
CAS15103-48-7
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C(=C1)S(=O)(=O)[O-]
InChIInChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9)
InChIKeyKZVLNAGYSAKYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2-sulfonic Acid Overview


Pyridine-2-sulfonic acid (CAS 15103-48-7), also designated 2-pyridinesulfonic acid, is a heterocyclic sulfonic acid with the molecular formula C5H5NO3S and a molecular weight of 159.16 g/mol . The compound features a sulfonic acid (-SO3H) group substituted at the 2-position of the pyridine ring, exhibiting a melting point of 244–249 °C and a predicted pKa of -2.92±0.18 . The 2-position substitution confers distinct coordination chemistry properties relative to the 3- and 4-position isomers, including bidentate binding capability via the pyridine nitrogen and one sulfonate oxygen [1]. Commercially available at purities ≥98.0% (HPLC), pyridine-2-sulfonic acid finds application as a ligand precursor, a sulfonate building block, and a starting material for sulfonyl chloride derivatives [2].

Building Block Heterocyclic sulfonic acid for synthesis and derivatization
Coordination 2-position enables bidentate ligand binding via N and sulfonate O
Precursor Entry to sulfonyl chlorides and sulfonate ester intermediates

Why Pyridine-2-sulfonic Acid Cannot Be Substituted


The position of the sulfonic acid substituent on the pyridine ring is not a trivial structural nuance but a determinant of coordination mode, supramolecular architecture, and reaction pathway [1]. Pyridine-2-sulfonic acid, by virtue of its 2-position substitution, forms a five-membered chelate ring upon bidentate coordination through the pyridine nitrogen and an adjacent sulfonate oxygen—a binding mode sterically impossible for the 3- and 4-isomers [1]. This difference manifests in divergent reactivities: 2-pyridyl sulfonate esters exhibit superior reactivity and selectivity in nucleophilic substitutions compared to 3-pyridyl analogs, attributable to enhanced coordinating ability [2]. In solid-state crystallization, the three isomers adopt distinct hydrogen-bonding networks and packing motifs, directly impacting polymorphic stability and material properties relevant to pharmaceutical solid-form screening [1]. Consequently, interchange among isomers without validation risks compromised catalyst performance, altered reaction outcomes, and unpredictable solid-state behavior.

Pyridine-2-sulfonic acid (2-isomer)

  • Forms 5-membered chelate ring upon bidentate coordination
  • Reported higher sulfonate ester reactivity in nucleophilic substitutions
  • Distinct hydrogen-bonding network and crystal packing motif

3- / 4-pyridinesulfonic acids

  • Steric constraints prevent chelate formation; monodentate only
  • Lower sulfonate ester reactivity; substitution outcomes may not transfer
  • Different solid-state architectures; polymorph screening not interchangeable

Pyridine-2-sulfonic Acid Comparative Evidence


2-Pyridyl Sulfonate Reactivity Advantage

In a direct comparative study, 2-pyridyl sulfonate esters demonstrated markedly superior reactivity relative to 3-pyridyl sulfonate esters in bromination reactions with MgBr2·Et2O [1]. The enhanced reactivity of the 2-isomer-derived esters was attributed to the greater coordinating ability of the 2-pyridyl moiety, which facilitates the nucleophilic substitution process [1]. This head-to-head comparison establishes that the 2-position sulfonate is not functionally interchangeable with the 3-position analog.

Sulfonate ester reactivity
Head-to-head
Reported higher reactivity and selectivity in bromination with MgBr2·Et2O vs 3-pyridyl sulfonates
Supports 2-position sulfonate for enhanced synthetic reactivity
Qualitative superiority; mechanistic basis established
Organic synthesis Nucleophilic substitution Sulfonate ester reactivity

Bidentate vs. Monodentate Coordination Modes

Pyridine-2-sulfonic acid acts as a bidentate ligand that binds to Pd(II) to form stable chelate complexes, thereby deactivating the catalyst by preventing charge separation critical for C–H activation steps . In contrast, pyridine-3-sulfonic acid functions as a monodentate ligand that does not form such stable chelates and preserves catalytic activity by maintaining charge separation . This functional divergence arises directly from the positional isomerism of the sulfonic acid group on the pyridine ring.

Coordination behavior
Class-level
Bidentate chelation via pyridine N and sulfonate O forms stable Pd(II) complex; 3-isomer remains monodentate and preserves catalytic activity
Coordination mode may impact catalyst design
Data to verify; class-level inference
Coordination chemistry Palladium catalysis Ligand design

Zinc(II) Complex Insulinomimetic Activity

A structure-activity relationship study of zinc(II) complexes with mono-methyl-substituted pyridine-2-sulfonic acid derivatives evaluated in vitro insulinomimetic activity [1]. Among the zinc(II) complexes tested, bis(3-methylpyridine-2-sulfonato)zinc(II) exhibited the best insulinomimetic activity, demonstrating that subtle modification of the pyridine-2-sulfonic acid scaffold yields quantifiable differences in biological response [1]. This provides a comparative baseline for evaluating derivatives within the pyridine-2-sulfonic acid class.

Insulinomimetic activity
Cross-study comparable
Bis(3-methylpyridine-2-sulfonato)zinc(II) ranked highest among tested methyl-substituted derivatives
SAR reference for zinc-based insulinomimetic research
Rank-order comparison; exact fold-differences not available
Medicinal chemistry Bioinorganic chemistry Insulinomimetic activity

Crystal Engineering: Isomeric Hydrogen-Bonding Patterns

A systematic crystallographic study analyzed the hydrogen bonding and molecular packing of all three pyridinesulfonic acid positional isomers [1]. The 2-, 3-, and 4-pyridinesulfonic acids adopt distinctly different supramolecular architectures characterized by unique N⁺–H···O⁻ hydrogen-bonding patterns, N–H···O dimer/catemer synthons, and graph set notations [1]. Specifically, the 3-pyridinesulfonic acid structure was refined to an improved R-factor of 0.0382 in space group Pbca [1]. These differences have direct implications for polymorph screening and solid-form selection in pharmaceutical development.

Solid-state architecture
Head-to-head
Distinct N+–H···O- synthons and packing vs 3- and 4-isomers; 3-isomer refined to R=0.0382
Isomer identity critical for polymorph screening
Ambient-condition crystallographic comparison
Crystal engineering Solid-state chemistry Pharmaceutical polymorphism

Sulfonic Acid vs. Carboxylic Acid Electrode Performance

A comparative study evaluated monolayer-scale modifications of glassy carbon electrodes (GCEs) with either pyridine-2-sulfonic acid (PySA) or pyridine-2-carboxylic acid (PyCA) for anodic stripping voltammetry (ASV) analysis of Cd²⁺ and Pb²⁺ [1]. The PySA-modified electrode, when combined with an in-situ bismuth film method, demonstrated a detection limit of 0.05 μg/L for Pb²⁺ and 0.08 μg/L for Cd²⁺ (estimated from reported sensitivity data) [1]. The sulfonic acid functional group enhanced ion-exchange capacity and interference resistance compared to the carboxylate analog [1].

Electrode modification
Head-to-head
PySA-modified GCE detection limits ~0.05 μg/L (Pb2+) and ~0.08 μg/L (Cd2+); enhanced ion-exchange vs carboxylic acid analog
Sulfonic acid group improves heavy metal detection performance
In-situ Bi film ASV method; XPS validation
Electroanalytical chemistry Heavy metal detection Sensor surface modification

SNAr Reactivity of 2-Pyridyl Sulfonate Electrophiles

The sulfonate group of pyridine-2-sulfonic acids is readily displaced by nucleophiles when activated by a para-electron withdrawing group [1]. Specifically, 5-nitropyridine-2-sulfonic acids undergo substitution at the 2-position with nitrogen-, oxygen-, and halogen-based nucleophiles [1]. The temperature for SNAr reactions with 2-pyridyl sulfonates can be as low as 0 °C to room temperature, representing exceptionally mild conditions compared to traditional methods requiring elevated temperatures [2]. This reactivity profile is distinct from 3- and 4-position isomers, which lack the same activation pathway due to different electronic distribution.

Mild SNAr conditions
Class-level
2-pyridyl sulfonates react at 0 °C to rt vs ≥50–100 °C higher for conventional sulfonates
Enables broader functional group tolerance
Requires para-electron withdrawing group
Nucleophilic aromatic substitution Sulfonate leaving groups Heterocyclic functionalization

Pyridine-2-sulfonic Acid Application Scenarios


Mild-Access 2-Substituted Pyridine Synthesis

Based on the demonstrated superior reactivity of 2-pyridyl sulfonate esters in nucleophilic substitution [1], pyridine-2-sulfonic acid serves as the essential precursor for generating sulfonate ester intermediates. These esters undergo SNAr reactions with aryl and heteroaryl lithium reagents at 0 °C to room temperature to yield 2-substituted pyridines—conditions substantially milder than those required for 3- or 4-position analogs [1]. This application is validated for medicinal chemistry programs requiring functionalized pyridine building blocks with preservation of sensitive functional groups.

Zinc-Based Insulinomimetic Complex Scaffold

The established structure-activity relationship data for zinc(II) complexes with pyridine-2-sulfonic acid derivatives [2] positions this compound as the reference scaffold for bioinorganic investigations of insulinomimetic agents. Researchers developing metal-based therapeutics for diabetes research can leverage the documented superiority of bis(3-methylpyridine-2-sulfonato)zinc(II) among methyl-substituted derivatives as a benchmark for subsequent analog design [2].

Electrode Modifier for Heavy Metal Detection

Pyridine-2-sulfonic acid monolayer-modified glassy carbon electrodes, in combination with in-situ bismuth film, enable anodic stripping voltammetry detection of Cd²⁺ and Pb²⁺ at sub-ppb levels [3]. The sulfonic acid functional group confers measurably enhanced ion-exchange capacity and interference resistance compared to carboxylic acid analogs [3], making PySA the preferred surface modifier for environmental water quality monitoring sensors.

Crystal Engineering Solid-Form Screening Model

The comprehensively characterized crystal structures and hydrogen-bonding architectures of 2-, 3-, and 4-pyridinesulfonic acids [4] establish pyridine-2-sulfonic acid as a validated model compound for polymorph screening studies. Its distinct N⁺–H···O⁻ hydrogen bonding and catemer synthon patterns [4] provide a reference framework for solid-form hunting in pharmaceutical sulfonamide development, where positional isomer selection critically impacts crystallization outcomes and patent strategy.

Application
Selection Property
Validation Focus
2-Substituted pyridine synthesis
2-position sulfonate ester reactivity
Nucleophilic substitution scope under mild conditions
Insulinomimetic agent research
Zinc(II) complex scaffold SAR
In vitro insulinomimetic activity assay
Electrochemical heavy metal sensor
Sulfonic acid monolayer on GCE
Anodic stripping voltammetry detection limits
Polymorph screening model
2-pyridinesulfonic acid crystal architecture
Hydrogen-bonding network and packing reproducibility

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